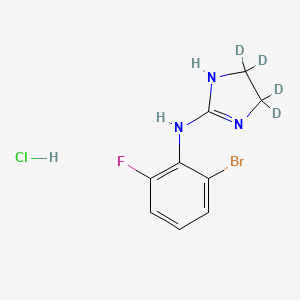
Romifidine-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Romifidine-d4 Hydrochloride is a labeled compound with the chemical formula C13H18D4ClN3 and a relative molecular mass of 262.78 . It is the hydrochloride salt of a deuterated derivative of Romifidine. This compound is primarily used in pharmacokinetic research and biological analysis .
準備方法
The preparation of Romifidine-d4 Hydrochloride typically involves synthesizing the deuterated derivative of Romifidine and then reacting it with hydrochloric acid to obtain its hydrochloride form . The specific preparation method may vary depending on the experimental conditions or research purposes and needs to be adjusted according to specific needs .
化学反応の分析
Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Romifidine-d4 Hydrochloride is widely used in scientific research, including:
Pharmacokinetic Research: It is used as a tracer for quantitation during the drug development process.
Biological Analysis: It is used in various biological assays to study metabolic pathways in vivo.
Chemistry: It is used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Medicine: It is used in veterinary medicine as a sedative primarily in large animals, most frequently horses.
作用機序
Romifidine-d4 Hydrochloride acts as an agonist at the α2 adrenergic receptor subtype . This interaction leads to the inhibition of the release of norepinephrine, resulting in sedative and analgesic effects . The molecular targets and pathways involved include the central nervous system, where it induces sedation and analgesia .
類似化合物との比較
Romifidine-d4 Hydrochloride is closely related in structure to Romifidine, which is also an α2 adrenergic receptor agonist . Other similar compounds include:
Clonidine: Another α2 adrenergic receptor agonist used in human medicine.
Xylazine: A veterinary sedative and analgesic with similar properties.
Detomidine: Another veterinary sedative used in large animals.
This compound is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies and biological analysis .
特性
分子式 |
C9H10BrClFN3 |
|---|---|
分子量 |
298.57 g/mol |
IUPAC名 |
N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
InChIキー |
SDXVSIWCVTYYQN-HGFPCDIYSA-N |
異性体SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Br)F)([2H])[2H])[2H].Cl |
正規SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


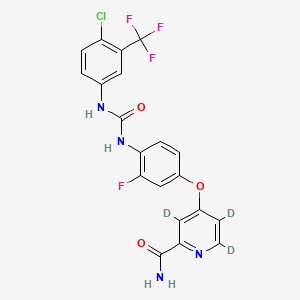


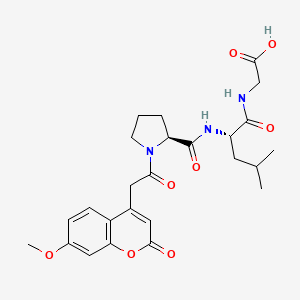
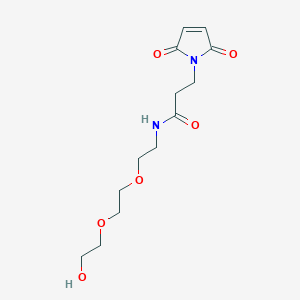
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
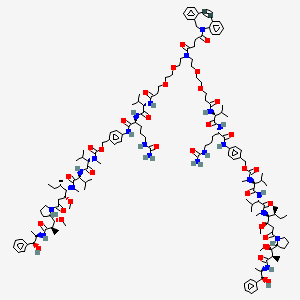
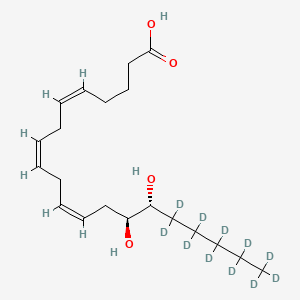
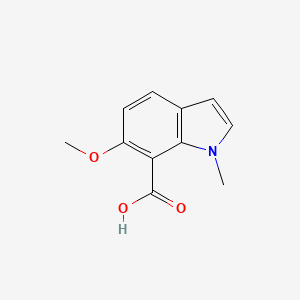
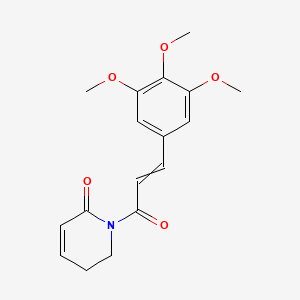
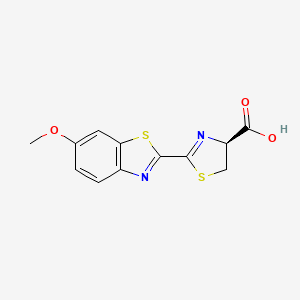


![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
